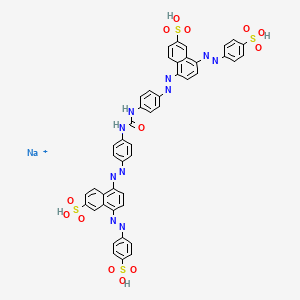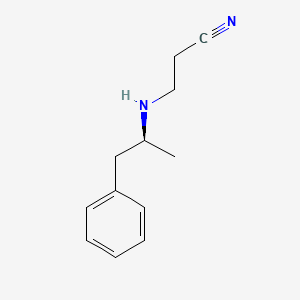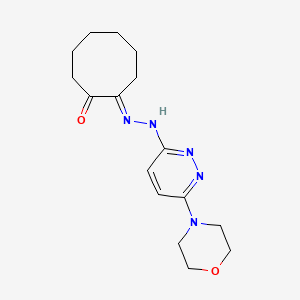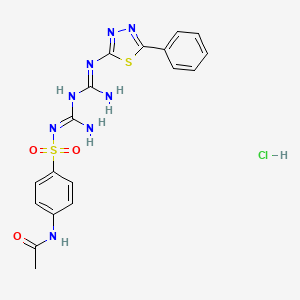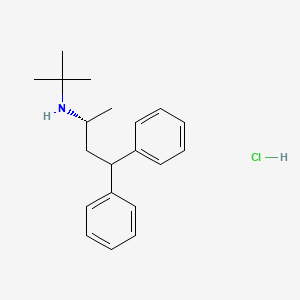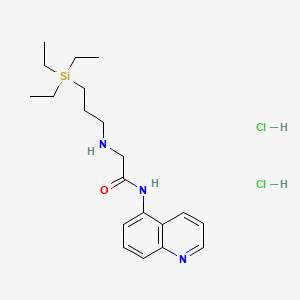
Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoline ring, an acetamide group, and a triethylsilyl-substituted propylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the acetamide group. The triethylsilyl-substituted propylamine is then attached to the quinoline ring through a series of reactions involving amination and silylation. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Acetamide, N-5-quinolinyl-2-((3-(trimethylsilyl)propyl)amino)-, dihydrochloride
- Acetamide, N-5-quinolinyl-2-((3-(triisopropylsilyl)propyl)amino)-, dihydrochloride
Uniqueness
Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is unique due to its specific triethylsilyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
121221-02-1 |
|---|---|
分子式 |
C20H33Cl2N3OSi |
分子量 |
430.5 g/mol |
IUPAC名 |
N-quinolin-5-yl-2-(3-triethylsilylpropylamino)acetamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3OSi.2ClH/c1-4-25(5-2,6-3)15-9-13-21-16-20(24)23-19-12-7-11-18-17(19)10-8-14-22-18;;/h7-8,10-12,14,21H,4-6,9,13,15-16H2,1-3H3,(H,23,24);2*1H |
InChIキー |
YHHUYBVPLPBNGP-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCCNCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


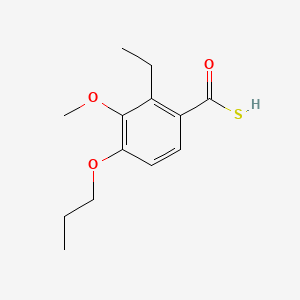

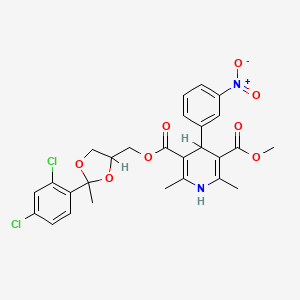
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)

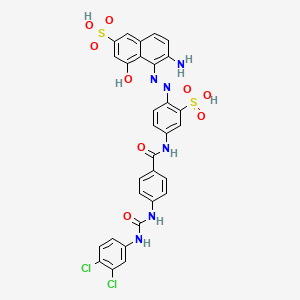
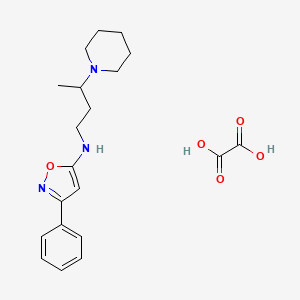
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
